molecular formula C19H19N3O4 B4894177 1-(2,5-dimethylphenyl)-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide

1-(2,5-dimethylphenyl)-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4894177
M. Wt: 353.4 g/mol
InChI Key: HUIYSBXHWZWZIW-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring substituted with dimethylphenyl and nitrophenyl groups, making it a subject of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dimethylphenyl)-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents such as carbodiimides or acid chlorides.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylphenyl)-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular responses.

    Pathways Involved: The exact pathways can vary depending on the specific biological context, but may include signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

1-(2,5-Dimethylphenyl)-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide can be compared with similar compounds such as:

Uniqueness:

  • The presence of both dimethylphenyl and nitrophenyl groups in the pyrrolidine ring provides unique chemical properties.
  • The compound’s ability to undergo diverse chemical reactions makes it a versatile intermediate in organic synthesis.

By understanding the detailed properties and applications of this compound, researchers can explore its potential in various scientific fields.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-12-6-7-13(2)17(8-12)21-11-14(9-18(21)23)19(24)20-15-4-3-5-16(10-15)22(25)26/h3-8,10,14H,9,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIYSBXHWZWZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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